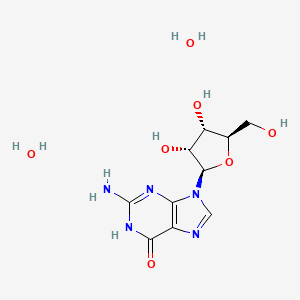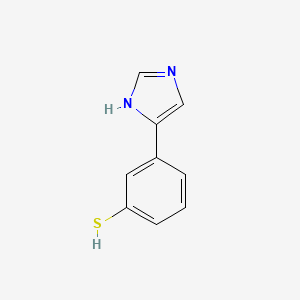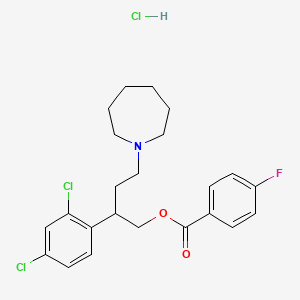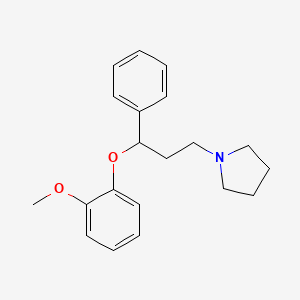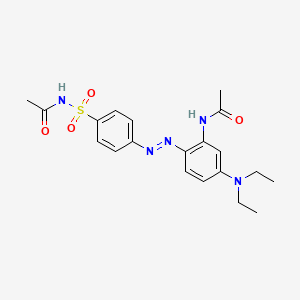
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial applications, including dyes and pigments. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-(Acetylamino)-4-(diethylamino)aniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide to form the azo compound.
Acetylation: The final step involves acetylation of the sulfonamide group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
化学反応の分析
Types of Reactions
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.
科学的研究の応用
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or receptors.
類似化合物との比較
Similar Compounds
- N-((4-((2-(Acetylamino)-4-(methylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- N-((4-((2-(Acetylamino)-4-(ethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
Uniqueness
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
特性
CAS番号 |
66543-04-2 |
|---|---|
分子式 |
C20H25N5O4S |
分子量 |
431.5 g/mol |
IUPAC名 |
N-[2-[[4-(acetylsulfamoyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O4S/c1-5-25(6-2)17-9-12-19(20(13-17)21-14(3)26)23-22-16-7-10-18(11-8-16)30(28,29)24-15(4)27/h7-13H,5-6H2,1-4H3,(H,21,26)(H,24,27) |
InChIキー |
WADCGQGEVMAPLW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


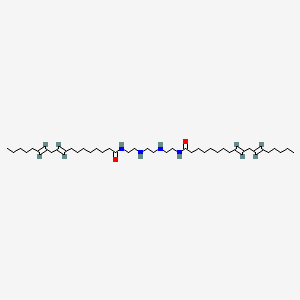
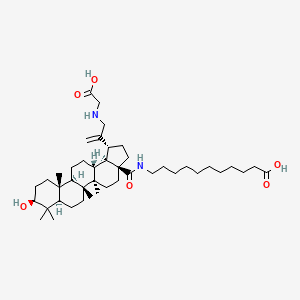

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
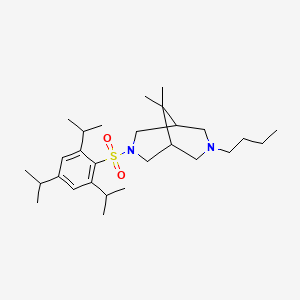
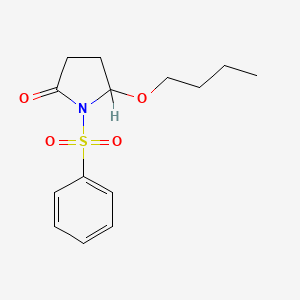
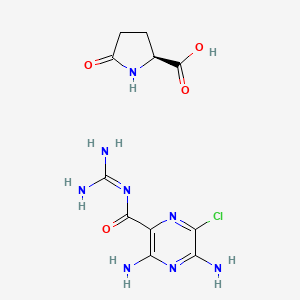
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
